molecular formula C₁₇H₁₈N₅NaO₆S₂ B033173 Cefovecin sodium CAS No. 141195-77-9

Cefovecin sodium

Cat. No. B033173
M. Wt: 475.5 g/mol
InChI Key: QRIBXVGHDLFNNE-VQWMGBAQSA-M
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Description

Cefovecin sodium is a long-acting, third-generation cephalosporin antibiotic, primarily approved for the treatment of skin infections in dogs and cats. It is known for its extended duration of action, owing to its pharmacokinetic properties that allow for slow elimination and high bioavailability in treated animals. Unlike traditional antibiotics requiring daily administration, cefovecin's long-acting formulation necessitates less frequent dosing, making it a convenient option for pet owners and veterinarians. This antibiotic exhibits broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria, rendering it an effective choice for treating various bacterial infections (Ren Miao-xia, 2015).

Synthesis Analysis

Cefovecin sodium is synthesized through a series of chemical reactions starting from key precursors like 7-aminocephalosporanic acid (7-ACA). The synthesis process involves protection, substitution, and condensation reactions, followed by deprotection to yield the active cephalosporin derivative. This complex synthesis pathway is crucial for imparting cefovecin with its unique pharmacological properties, such as resistance to beta-lactamase enzymes and broad-spectrum antibacterial activity. While specific details on the synthesis of cefovecin sodium are proprietary, similar cephalosporins undergo rigorous synthesis processes to ensure their efficacy and stability (L. Jian, 2009).

Scientific Research Applications

  • Predicting mecA Gene Carriage in Staphylococcus pseudintermedius : Iyori et al. (2013) found that the cefovecin disk-diffusion test could predict mecA gene carriage in Staphylococcus pseudintermedius and the in vivo efficacy of cefovecin therapy in dogs with superficial pyoderma (Iyori et al., 2013).

  • Treatment of Skin Infections in Cats : Six et al. (2009) reported that cefovecin sodium is as effective as cefadroxil in treating cats with naturally occurring skin infections, highlighting its safety and efficacy (Six et al., 2009).

  • Use in Sea Otters : A study by Lee et al. (2016) found that a single subcutaneous dose of cefovecin sodium in sea otters was clinically safe and a viable option for long-acting antimicrobial therapy (Lee et al., 2016).

  • General Overview : Ren Miao-xia (2015) highlighted that cefovecin is a new animal-dedicated broad-spectrum cephalosporin with rapid absorption, slow elimination, high bioavailability, long efficacy, and a high therapeutic index (Ren Miao-xia, 2015).

  • Use in Patagonian Sea Lions : García-Párraga et al. (2016) showed that cefovecin has a long-lasting effect in Patagonian sea lions after subcutaneous or intramuscular injection, making it a promising antimicrobial for these animals (García-Párraga et al., 2016).

  • Bactericidal Activity : Stegemann et al. (2006) demonstrated that cefovecin exhibited in vitro activity against major aerobic and anaerobic bacterial pathogens associated with skin, urinary tract, and periodontal infections in dogs and cats (Stegemann et al., 2006).

  • Intra-articular Administration in Horses : Pérez‐Nogués et al. (2017) found that intra-articular administration of cefovecin sodium in horses offers good pharmacokinetic behavior and good local tolerance for managing septic arthritis (Pérez‐Nogués et al., 2017).

Safety And Hazards

Cefovecin sodium may cause an allergic skin reaction. In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse .

Future Directions

Cefovecin sodium’s convenient one-time dosing eliminates reliance on owner compliance while providing efficacy similar to that of traditional oral antibiotic regimens . In vitro cefovecin protein binding was evaluated in plasma from 22 nondomestic species representing a broad range of taxa . These findings may aid in selecting species for cefovecin pharmacokinetic research and for empirical treatment of infections caused by susceptible bacteria .

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/q;+1/p-1/b21-10-;/t9-,11+,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIBXVGHDLFNNE-VQWMGBAQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016633
Record name Cefovecin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefovecin sodium

CAS RN

141195-77-9
Record name Cefovecin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141195779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefovecin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOVECIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8Q24959P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
R Six, DM Cleaver, CJ Lindeman… - Journal of the …, 2009 - Am Vet Med Assoc
… Objective—To evaluate the effectiveness and safety of cefovecin sodium in the treatment of cats … The MIC results for cefovecin sodium and cefadroxil were consistently within established …
Number of citations: 20 avmajournals.avma.org
Sİ Köse, B Özer, R Gönenci, Z Cantekin - Brazilian Archives of Biology …, 2023 - SciELO Brasil
… antimicrobial drugs containing cefovecin sodium and ceftriaxone … protocols created with cefovecin sodium and ceftriaxone … , it is predicted that although cefovecin sodium seems to be …
Number of citations: 1 www.scielo.br
T Norris, I Nagakura, H Morita… - … process research & …, 2007 - ACS Publications
A process has been developed for the use of trimethylphosphite for the formation of the six-membered 3,6-dihydro-2H-[1,3]thiazine ring in the cephem architecture by an intramolecular …
Number of citations: 5 pubs.acs.org
G Nardini, A Barbarossa, A Dall'Occo… - American Journal of …, 2014 - Am Vet Med Assoc
… Mean plasma concentrations of cefovecin sodium following administration of a single dose (8.0 mg/kg, SC) to 23 healthy adult Hermann's tortoises (Testudo hermanni). The inset graph …
Number of citations: 12 avmajournals.avma.org
M Pérez‐Nogués, T Encinas… - Journal of Veterinary …, 2017 - Wiley Online Library
… after the intra-articular treatment of horses with cefovecin sodium. A single dose (240 mg) of the … The results of this study showed that intra-articular administration of cefovecin sodium in …
Number of citations: 6 onlinelibrary.wiley.com
MB Wernick, CR Müntener - Journal of Exotic Pet Medicine, 2010 - zora.uzh.ch
… Effectiveness and safety of cefovecin sodium, an extended-spectrum injectable cephalosporin, in the treatment of cats with abscesses and infected wounds. J Am Vet Med Assoc 2009; …
Number of citations: 23 www.zora.uzh.ch
AK Wright, S Russo, B DiFranco, S Gasper… - Value in …, 2015 - valueinhealthjournal.com
… The dog owners in this study accepted treatment with cefovecin sodium as a first line of therapy in 76.2% of the cases even though the cost of the onetime treatment was 3 to17 times …
Number of citations: 1 www.valueinhealthjournal.com
AC Cushing, EC Ramsay, J Steeil, S Cox - Journal of Zoo and Wildlife …, 2017 - JSTOR
A single 8 mg/kg dose of Cefovecin (Conveniat) was administered intramuscularly in the hindlimb of eight anesthetized captive tigers (Panthera tigris) and serial blood samples were …
Number of citations: 6 www.jstor.org
KP Flaminio, JM Christensen… - American journal of …, 2019 - Am Vet Med Assoc
OBJECTIVE To determine the pharmacokinetics of cefovecin sodium after SC administration of a single dose to African lions ( Panthera leo ). ANIMALS 3 adult (9 to 10 years old; 1 male …
Number of citations: 5 avmajournals.avma.org
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
Cefovecin sodium is a semi-synthetic broad-spectrum antibacterial agent from the cephalosporin class of chemotherapeutic agents. Cefovecin is the non-proprietary designation for (6 R…
Number of citations: 2 dailymed.nlm.nih.gov

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